(5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, an ethoxy group, and an imidazolidine-2,4-dione core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione typically involves multiple steps, starting with the bromination of a suitable phenol derivative. The ethoxy group is introduced through an etherification reaction, followed by the formation of the imidazolidine-2,4-dione core via a cyclization reaction. The final step involves the condensation of the brominated, ethoxylated phenol with the imidazolidine-2,4-dione under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and yield. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated phenol derivatives.
Substitution: Amino or thio-substituted phenol derivatives.
Scientific Research Applications
(5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The brominated phenyl group and the imidazolidine-2,4-dione core are crucial for binding to enzymes or receptors, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(2-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione
- (5E)-5-[(2-fluoro-5-ethoxy-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione
- (5E)-5-[(2-iodo-5-ethoxy-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione lies in its brominated phenyl group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
(5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-2-19-10-4-6(7(13)5-9(10)16)3-8-11(17)15-12(18)14-8/h3-5,16H,2H2,1H3,(H2,14,15,17,18)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAITIQLQYYZFN-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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